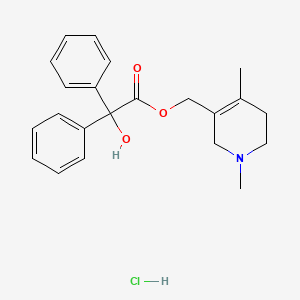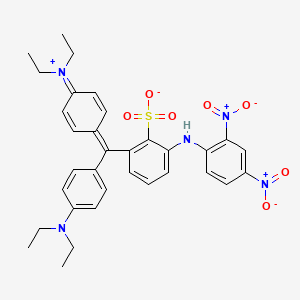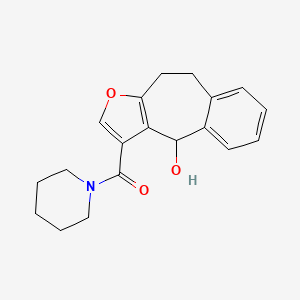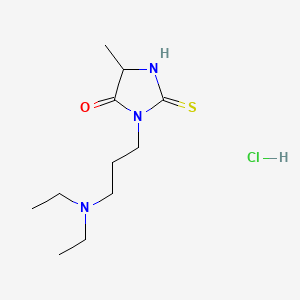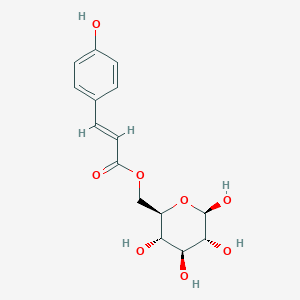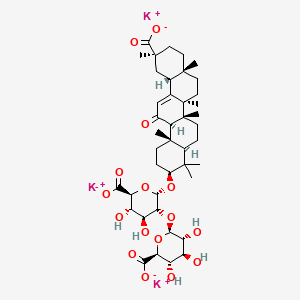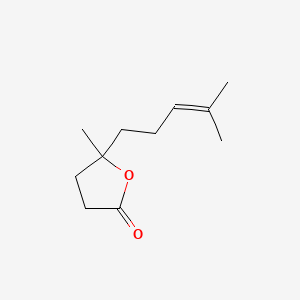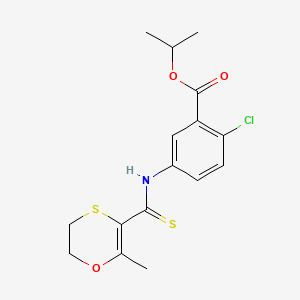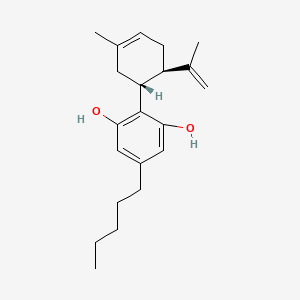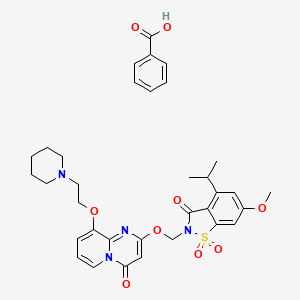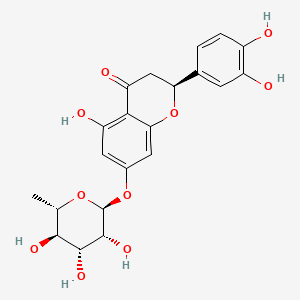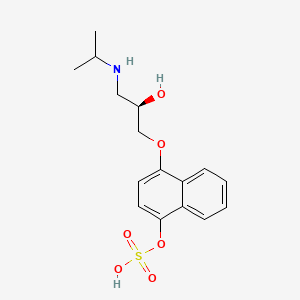
4-Hydroxypropranolol-4-O-sulfate, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxypropranolol-4-O-sulfate, (+)- is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed through the sulfation of 4-hydroxypropranolol, which is a major metabolite of propranolol. The sulfation process involves the addition of a sulfate group to the hydroxyl group of 4-hydroxypropranolol, resulting in the formation of 4-Hydroxypropranolol-4-O-sulfate, (+)-. This compound is of interest due to its role in the metabolism and excretion of propranolol in the human body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypropranolol-4-O-sulfate, (+)- can be achieved through enzymatic sulfation. The process involves the use of human sulfotransferase enzymes, such as SULT1A3, which catalyze the transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to 4-hydroxypropranolol. The reaction conditions typically include the presence of ATP and ammonium sulfate to facilitate the production of PAPS in situ .
Industrial Production Methods
Industrial production of 4-Hydroxypropranolol-4-O-sulfate, (+)- can be achieved using recombinant microorganisms, such as genetically modified fission yeast cells expressing human sulfotransferase enzymes. This method allows for the efficient production of the compound with high space-time yields and reduced experimental costs .
化学反应分析
Types of Reactions
4-Hydroxypropranolol-4-O-sulfate, (+)- primarily undergoes sulfation reactions. It can also participate in other phase II metabolic reactions, such as glucuronidation and methylation, depending on the availability of the respective enzymes and cofactors.
Common Reagents and Conditions
The sulfation reaction requires the presence of PAPS as a sulfate donor and human sulfotransferase enzymes, such as SULT1A3. The reaction conditions typically include ATP and ammonium sulfate to facilitate the production of PAPS in situ .
Major Products Formed
The major product formed from the sulfation of 4-hydroxypropranolol is 4-Hydroxypropranolol-4-O-sulfate, (+)-. Other potential products include glucuronide and methylated derivatives, depending on the specific metabolic pathways involved.
科学研究应用
4-Hydroxypropranolol-4-O-sulfate, (+)- has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and excretion of propranolol in the human body.
Toxicology and Forensic Analysis: The compound is used as a target analyte in urine samples for toxicological and forensic analysis.
Drug Development: It serves as a reference compound for the development of new beta-adrenergic receptor antagonists and their metabolites.
Biochemical Research: The compound is used to study the enzymatic activity of human sulfotransferase enzymes and their role in drug metabolism.
作用机制
4-Hydroxypropranolol-4-O-sulfate, (+)- exerts its effects through its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some of the pharmacological activity of the parent compound. The sulfate group enhances the compound’s water solubility, facilitating its excretion through the urine. The molecular targets and pathways involved include the beta-adrenergic receptors and the sulfotransferase enzymes responsible for its formation .
相似化合物的比较
4-Hydroxypropranolol-4-O-sulfate, (+)- can be compared with other sulfated metabolites of beta-adrenergic receptor antagonists, such as:
4-Hydroxypropranolol-4-O-glucuronide: A glucuronidated metabolite of 4-hydroxypropranolol.
4-Hydroxypropranolol-4-O-methyl ether: A methylated metabolite of 4-hydroxypropranolol.
Salbutamol-4’-O-sulfate: A sulfated metabolite of salbutamol, another beta-adrenergic receptor agonist.
The uniqueness of 4-Hydroxypropranolol-4-O-sulfate, (+)- lies in its specific formation through the sulfation of 4-hydroxypropranolol and its role in the metabolism and excretion of propranolol.
属性
CAS 编号 |
88547-48-2 |
|---|---|
分子式 |
C16H21NO6S |
分子量 |
355.4 g/mol |
IUPAC 名称 |
[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m1/s1 |
InChI 键 |
ODCKICSDIPVTRM-GFCCVEGCSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


